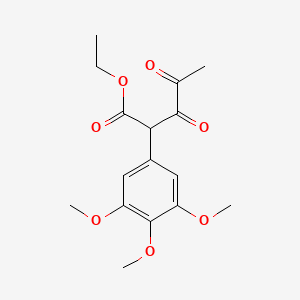

Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate

Description

Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate is a synthetic organic compound characterized by a valerate backbone substituted with a 3,4-dioxo group and a 3,4,5-trimethoxyphenyl moiety. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in antineoplastic agents, such as combretastatin analogs, suggesting possible applications in cancer research .

Properties

CAS No. |

71989-94-1 |

|---|---|

Molecular Formula |

C16H20O7 |

Molecular Weight |

324.32 g/mol |

IUPAC Name |

ethyl 3,4-dioxo-2-(3,4,5-trimethoxyphenyl)pentanoate |

InChI |

InChI=1S/C16H20O7/c1-6-23-16(19)13(14(18)9(2)17)10-7-11(20-3)15(22-5)12(8-10)21-4/h7-8,13H,6H2,1-5H3 |

InChI Key |

QZNGZWLGQPRBFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate typically involves multiple steps. One common method includes the esterification of 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valeric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in the formation of diols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.

Scientific Research Applications

Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups can participate in redox reactions, influencing cellular oxidative states. Additionally, the trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Combretastatin A-4 and Its Prodrugs

Combretastatin A-4 (CA-4), isolated from Combretum caffrum, shares the 3,4,5-trimethoxyphenyl group but differs in its stilbene core structure. Key comparisons include:

- Solubility: CA-4’s poor water solubility led to prodrug development. Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate, with its ester group, may exhibit improved solubility compared to CA-4’s phenol form .

- Synthetic Pathways : CA-4 prodrugs (e.g., sodium phosphate salts) require multi-step synthesis, while this compound derivatives might leverage esterification or ketone functionalization for stability .

Table 1: Comparison of Key Properties

| Property | Ethyl 3,4-Dioxo-3-(3,4,5-TMP)Valerate | Combretastatin A-4 (CA-4) | CA-4 Sodium Phosphate Prodrug (1n) |

|---|---|---|---|

| Core Structure | Valerate with dioxo group | Stilbene | Phosphate ester of CA-4 |

| Water Solubility | Moderate (ester group) | Very low | High (ionic form) |

| Bioactivity | Underexplored | Antimitotic (IC₅₀ ~1 nM) | Prodrug activation in vivo |

| Synthetic Complexity | Moderate | High | High |

Triazole Derivatives with 3,4,5-Trimethoxyphenyl Groups

Compounds like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles () share the trimethoxyphenyl motif but feature a triazole ring instead of a valerate backbone. Differences include:

- Reactivity : Triazoles undergo nucleophilic substitution (e.g., with halides) for functionalization, whereas this compound may favor condensation or ester hydrolysis .

- Biological Targets : Triazole derivatives often target tubulin (like CA-4), but the valerate analog’s dioxo group could shift activity toward kinase or protease inhibition.

Research Findings and Limitations

- Prodrug Potential: Like CA-4 phosphate salts (), esterification of the valerate compound could enhance pharmacokinetics, though stability under physiological conditions remains untested .

- Gaps in Data : Direct studies on this compound are scarce; most inferences derive from structural analogs.

Biological Activity

Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate is a compound with significant potential in pharmacology due to its unique structural features and biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 324.32 g/mol. It belongs to the ester class of compounds and features a dioxo group along with a trimethoxyphenyl moiety. These structural characteristics contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity: The compound has been shown to modulate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Apoptosis Induction: Similar compounds have demonstrated the ability to induce apoptosis selectively in malignant cells while sparing normal cells. For instance, studies indicate that compounds with the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group exhibit potent multidrug resistance (MDR) reversal properties and can activate caspase pathways in cancer cells .

- Calcium Channel Modulation: Research on related compounds suggests that they can influence calcium currents in cardiomyocytes, potentially offering protective effects against arrhythmias by modulating calcium channel activity .

Case Studies and Experimental Data

- Cell Viability and Toxicity:

- Antioxidant Properties:

- Cardioprotective Effects:

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Mechanisms |

|---|---|---|

| This compound | Antioxidant; Apoptosis induction | Modulation of oxidative stress; selective toxicity |

| Ethyl 2-hydroxy-2-(3,4-dimethoxyphenyl)acetate | Moderate antioxidant | Hydroxy group influences solubility |

| Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | Limited antioxidant | Different substituents affecting reactivity |

Q & A

Q. What are the established synthetic routes for Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate?

The compound is commonly synthesized via multi-component reactions. A standard method involves condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a catalyst (e.g., piperidine or ammonium acetate) to form the α,β-unsaturated ketone intermediate, followed by oxidation to introduce the dioxo group . Another approach uses 3,4,5-trimethoxyphenylacetic acid derivatives, reacting with ethyl chloroacetoacetate under basic conditions, as described in analogous syntheses of structurally related valerate esters .

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of methoxy groups (δ ~3.8 ppm), ester carbonyl (δ ~170 ppm), and ketone functionalities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] for CHO) .

- X-ray Crystallography : For crystalline derivatives, SHELXL software is used to refine structural parameters, ensuring accurate bond lengths and angles .

Q. What are the key physicochemical properties influencing its experimental handling?

The compound’s lipophilicity is enhanced by three methoxy groups on the aromatic ring, necessitating the use of organic solvents (e.g., THF, DCM) for dissolution. Its stability under acidic/basic conditions should be tested via pH-dependent degradation studies .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses of this compound?

Yield optimization requires:

- Catalyst Screening : Testing alternatives like DMAP or enzyme-mediated catalysts for esterification steps .

- Reaction Monitoring : Using TLC or in-situ IR to track intermediate formation and minimize side reactions .

- Purification Strategies : Gradient column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. What strategies address contradictions in biological activity data for analogs of this compound?

Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Functional Group Modifications : For example, replacing the ester group with an amide alters target binding .

- Stereochemical Effects : Chiral centers (if present) can be resolved via chiral HPLC, and enantiomers tested separately .

- Assay Conditions : Validate results under standardized protocols (e.g., consistent cell lines, incubation times) .

Q. How can computational methods enhance the design of derivatives with improved activity?

- Molecular Docking : Predict interactions with targets (e.g., kinases) using software like AutoDock, focusing on the dioxo group’s role in hydrogen bonding .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .

Q. What advanced analytical techniques resolve challenges in crystallizing this compound?

- Crystal Engineering : Co-crystallization with coformers (e.g., nicotinamide) improves lattice stability .

- Variable-Temperature XRD : Identifies polymorphic transitions affecting solubility .

Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., catalytic efficiency vs. yield), cross-reference reaction parameters (temperature, solvent polarity) and starting material purity .

- Safety Considerations : Use fume hoods for reactions involving volatile reagents (e.g., oxalyl chloride) and adhere to waste disposal protocols for halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.